molecular formula C13H24N2O3 B12991020 tert-Butyl octahydro-[1,4]oxazino[2,3-d]azepine-7(2H)-carboxylate

tert-Butyl octahydro-[1,4]oxazino[2,3-d]azepine-7(2H)-carboxylate

Cat. No.: B12991020
M. Wt: 256.34 g/mol
InChI Key: IZKOQFNURYRUSL-UHFFFAOYSA-N
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Description

tert-Butyl octahydro-[1,4]oxazino[2,3-d]azepine-7(2H)-carboxylate is a complex organic compound that belongs to the class of oxazinoazepines This compound is characterized by its unique structure, which includes a tert-butyl group, an oxazino ring, and an azepine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl octahydro-[1,4]oxazino[2,3-d]azepine-7(2H)-carboxylate typically involves a multi-step process. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction may start with the preparation of an intermediate compound, which is then subjected to cyclization using reagents such as tert-butyl hypoiodite (tBuOI) generated in situ from tert-butyl hypochlorite (tBuOCl) and sodium iodide (NaI) in acetonitrile solvent .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and solvents, along with stringent control of reaction conditions, is crucial for industrial synthesis.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl octahydro-[1,4]oxazino[2,3-d]azepine-7(2H)-carboxylate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace functional groups in the compound.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazino derivatives, while reduction could produce simpler amine compounds.

Scientific Research Applications

tert-Butyl octahydro-[1,4]oxazino[2,3-d]azepine-7(2H)-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.

    Medicine: Explored for its potential use in drug development, particularly in targeting specific receptors or enzymes.

    Industry: Utilized in the development of new materials with unique properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of tert-Butyl octahydro-[1,4]oxazino[2,3-d]azepine-7(2H)-carboxylate involves its interaction with specific molecular targets. For instance, it may act as an agonist or antagonist at certain receptors, modulating their activity. The compound’s structure allows it to fit into the active sites of enzymes or receptors, influencing their function and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl (2,4-dioxo-1,4-dihydro-2H-benzo[d][1,3]oxazin-7-yl)methyl)carbamate
  • tert-Butyl 1,3-dioxo-1,3-dihydro-2H-isoindol-2-ylcarbamate
  • 2,2-Dimethyl-3,4-dihydro-2H-benzo[b][1,4]oxazine

Uniqueness

tert-Butyl octahydro-[1,4]oxazino[2,3-d]azepine-7(2H)-carboxylate is unique due to its specific ring structure and the presence of the tert-butyl group, which imparts distinct chemical and physical properties. This uniqueness makes it a valuable compound for various applications, particularly in the development of new pharmaceuticals and materials .

Properties

Molecular Formula

C13H24N2O3

Molecular Weight

256.34 g/mol

IUPAC Name

tert-butyl 3,4,4a,5,6,8,9,9a-octahydro-2H-[1,4]oxazino[2,3-d]azepine-7-carboxylate

InChI

InChI=1S/C13H24N2O3/c1-13(2,3)18-12(16)15-7-4-10-11(5-8-15)17-9-6-14-10/h10-11,14H,4-9H2,1-3H3

InChI Key

IZKOQFNURYRUSL-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2C(CC1)OCCN2

Origin of Product

United States

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